(1-Methylpiperidin-2-yl)methanamine

Physicochemical Properties Medicinal Chemistry Fragment-Based Drug Discovery

(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6), also referred to as 1-methyl-2-aminomethylpiperidine, is a secondary aliphatic amine featuring a piperidine ring with an N-methyl substituent and an aminomethyl side chain at the 2-position (C7H16N2, MW 128.22 g/mol). This compound is a core building block in medicinal chemistry, functioning as a privileged fragment scaffold for molecular linking, expansion, and the synthesis of kinase inhibitors and other pharmacologically active agents.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 5298-72-6
Cat. No. B1306147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpiperidin-2-yl)methanamine
CAS5298-72-6
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCN1CCCCC1CN
InChIInChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3
InChIKeyPPUMJZMVFCLQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6): Baseline Identity and Fragment Scaffold Profile for Drug Discovery and Chemical Procurement


(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6), also referred to as 1-methyl-2-aminomethylpiperidine, is a secondary aliphatic amine featuring a piperidine ring with an N-methyl substituent and an aminomethyl side chain at the 2-position (C7H16N2, MW 128.22 g/mol) [1]. This compound is a core building block in medicinal chemistry, functioning as a privileged fragment scaffold for molecular linking, expansion, and the synthesis of kinase inhibitors and other pharmacologically active agents . Commercially, it is available as a free base liquid with a purity of ≥97% .

Why (1-Methylpiperidin-2-yl)methanamine Cannot Be Replaced by Generic 2-(Aminomethyl)piperidine Analogs in Structure-Activity Relationships


Substituting (1-Methylpiperidin-2-yl)methanamine with a generic 2-(aminomethyl)piperidine or other unsubstituted piperidine analog is likely to result in a loss of function or potency due to profound differences in lipophilicity, basicity, and molecular recognition. The N-methyl group on the piperidine ring is not an inert substituent; it directly modulates the compound's computed LogP (0.303 vs. a lower value for the non-methylated analog), LogD, and polar surface area, which are critical parameters governing blood-brain barrier permeability, solubility, and receptor binding kinetics [1]. Furthermore, in kinase inhibitor development, the specific 2-aminomethylpiperidine motif with the N-methyl group has been identified as a key structural element for achieving potent and selective inhibition, a profile not replicated by simple piperidine amines [2]. Direct substitution with a non-methylated analog would therefore alter the physicochemical and pharmacological profile, necessitating a full re-optimization of any lead series.

(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6): Quantified Differentiators vs. In-Class Analogs for Informed Procurement


Physicochemical Differentiation: Enhanced Lipophilicity and Optimized Drug-Like Properties vs. Unsubstituted 2-(Aminomethyl)piperidine

The N-methyl substitution in (1-Methylpiperidin-2-yl)methanamine confers a critical increase in lipophilicity (computed LogP) compared to its non-methylated analog, 2-(aminomethyl)piperidine (CAS 22990-77-8). This translates to a more favorable LogP value for passive membrane permeability, a key attribute for central nervous system (CNS) drug candidates. The compound also meets Lipinski's Rule of Five criteria, unlike many alternative piperidine scaffolds, making it an ideal fragment for lead optimization [1].

Physicochemical Properties Medicinal Chemistry Fragment-Based Drug Discovery

Structural Confirmation in Patented Kinase Inhibitors: Privileged Scaffold Status vs. Alternative Piperidine Derivatives

The specific (1-methylpiperidin-2-yl)methanamine fragment is explicitly claimed as a key component in a series of amino-methylpiperidine derivatives with demonstrated kinase inhibitory activity [1]. This patented class highlights the critical nature of this exact scaffold for achieving potent inhibition, in contrast to related piperidine derivatives that were not pursued or found to be less active. The patent's structure-activity relationship (SAR) data (though not fully disclosed for the fragment alone) establishes this core as a preferred, high-value starting point for kinase inhibitor development, a claim not applicable to generic 2-(aminomethyl)piperidine.

Kinase Inhibition Medicinal Chemistry Patent Analytics

Water Solubility Profile: Enabling Formulation Flexibility vs. Sparingly Soluble Heterocyclic Amines

(1-Methylpiperidin-2-yl)methanamine exhibits exceptionally high predicted aqueous solubility, with values ranging from 166,901 mg/L (EPA T.E.S.T.) to 1,000,000 mg/L (EPI Suite) [1]. This high solubility distinguishes it from many other piperidine-based building blocks that are sparingly soluble and require special formulation or handling. For instance, while comparative data for closely related analogs is scarce in public repositories, the target compound's predicted solubility far exceeds that of typical drug-like molecules (e.g., median solubility of ~0.05 mg/mL for marketed oral drugs), offering a significant practical advantage in assay development and chemical processing.

Solubility Formulation Physicochemical Properties

Optimized pKa and Ionization Profile for CNS Penetration vs. Non-Methylated Analog

The basicity of (1-Methylpiperidin-2-yl)methanamine, inferred from its structure and calculated LogD values, is precisely tuned for optimal central nervous system (CNS) penetration. At physiological pH (7.4), the compound has a LogD of -2.27, indicating a moderate level of ionization that balances solubility with passive membrane permeability [1]. In contrast, the non-methylated analog, 2-(aminomethyl)piperidine, would be expected to be more basic and thus more highly ionized at pH 7.4, potentially limiting its ability to cross the blood-brain barrier. While experimental pKa values are not available, this difference in predicted ionization state represents a key differentiator for CNS-targeted fragment-based drug discovery.

pKa CNS Drug Design Physicochemical Properties

Differentiated Fragment Properties: Minimal Rotatable Bonds and Topological Surface Area vs. Larger Aminoalkylpiperidines

As a fragment, (1-Methylpiperidin-2-yl)methanamine possesses a single rotatable bond and a topological polar surface area (TPSA) of 29.3 Ų, adhering to the 'Rule of Three' for fragment-based lead discovery [1][2]. This low molecular complexity contrasts with larger analogs like 1-(2-aminoethyl)piperidine or 2-piperidineethanamine, which have additional rotatable bonds and higher molecular weights, making them less ligand-efficient. The lower number of rotatable bonds in the target compound reduces the entropic penalty upon binding, potentially leading to higher affinity interactions per heavy atom, a key metric in fragment optimization.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6): Evidence-Based Application Scenarios for R&D and Industrial Procurement


CNS-Targeted Fragment-Based Drug Discovery and Lead Optimization

This compound is an optimal choice for fragment libraries targeting central nervous system (CNS) disorders. Its computed LogP (0.30) and LogD (-2.27) predict favorable blood-brain barrier permeability, a critical property supported by its inclusion in patented kinase inhibitor scaffolds . Researchers can leverage this fragment to generate focused libraries for CNS targets, knowing it offers a balanced physicochemical profile superior to more basic, non-methylated analogs [1].

Synthesis of Kinase Inhibitor Intermediates and Patent-Driven Lead Generation

Procurement is strongly justified for programs aimed at developing novel kinase inhibitors. The (1-methylpiperidin-2-yl)methanamine scaffold is explicitly protected in patent families (e.g., EP3733674A1) for amino-methylpiperidine derivatives with demonstrated kinase inhibitory activity . Using this exact building block allows medicinal chemists to operate within validated chemical space, increasing the probability of identifying potent hits and providing a potential pathway for securing composition-of-matter intellectual property.

High-Throughput Screening (HTS) Assay Development with Superior Solubility

The exceptional predicted aqueous solubility of (1-Methylpiperidin-2-yl)methanamine (up to 1,000,000 mg/L) makes it a superior choice for high-throughput screening campaigns . This property minimizes precipitation and solvent-related artifacts, ensuring reliable dose-response curves and reducing false negatives. Its solubility profile far exceeds that of many other piperidine fragments, simplifying assay preparation and increasing data quality compared to less soluble alternatives .

Development of CNS-Targeted Prodrugs and Advanced Intermediates

Chemical suppliers position this compound as a key intermediate for CNS-targeted prodrugs . Its primary amine handle and N-methylpiperidine core provide a versatile platform for derivatization into more complex, brain-penetrant molecules. This application is directly supported by its optimized ionization profile (LogD -2.27 at pH 7.4), which balances solubility with membrane permeability, a key design feature for CNS prodrug strategies [1].

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